molecular formula C13H23NO4 B7977410 (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid

Cat. No.: B7977410
M. Wt: 257.33 g/mol
InChI Key: GSRFZMVJWWXSBO-SNVBAGLBSA-N
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Description

®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The compound also features a cyclopentyl group, which adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The cyclopentyl group is introduced through a series of reactions involving the appropriate cyclopentyl precursor.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclopentyl group or other parts of the molecule.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-cyclopentyl-propionic acid: Lacks the Boc protecting group, making it more reactive.

    ®-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid: Contains a cyclohexyl group instead of a cyclopentyl group, which may affect its reactivity and interactions.

    ®-3-Tert-butoxycarbonylamino-3-phenyl-propionic acid: Features a phenyl group, which introduces aromaticity and potential for π-π interactions.

Uniqueness

®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is unique due to its combination of a Boc protecting group and a cyclopentyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

(3R)-3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRFZMVJWWXSBO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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